(E)-2-(4-(4-cinnamylpiperazin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
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Overview
Description
Molecular Structure Analysis
The compound has a complex structure with multiple rings. The presence of the piperazine ring could impart flexibility to the molecule, while the aromatic rings could contribute to its stability .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to the presence of multiple functional groups. For example, the piperazine ring could undergo reactions with electrophiles, and the aromatic rings could participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its structure. For example, the presence of the aromatic rings could increase its lipophilicity, which could affect its solubility and permeability .Scientific Research Applications
Cyclization Reactions and Derivative Synthesis
Cyclization reactions involving related compounds, such as the synthesis of 2-aminoquinazoline and dihydroquinazolin-4-one derivatives from cyclization of cyanamides with anthranilates, suggest applications in the development of novel chemical entities with potential pharmacological activities (Shikhaliev et al., 2008).
Antitumor Potential
Derivatives like 6-nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3(2H)-dione have shown significant antitumor activity, inducing cell cycle arrest and apoptosis in tumor cell lines, which highlights the potential use of similar compounds in cancer research (Mukherjee et al., 2010).
Drug Design and Biological Evaluation
The design and synthesis of isoindoline-1,3-diones derivatives aim at developing multifunctional anti-Alzheimer agents, indicating the utility of related compounds in the design of disease-modifying drugs (Panek et al., 2018).
Antimicrobial Activity
Compounds like benz[g]isoquinoline-5,10-dione isolated from natural sources have shown antimicrobial activity, suggesting that derivatives of the target compound could also be explored for antimicrobial properties (Okunade et al., 1999).
Inhibition of DNA Viruses
Imide derivatives of related compounds have demonstrated inhibitory activity against DNA viruses, offering a pathway for the development of antiviral agents (GARCIA GANCEDO et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[4-oxo-4-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]butyl]benzo[de]isoquinoline-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O3/c33-26(31-20-18-30(19-21-31)16-6-10-22-8-2-1-3-9-22)15-7-17-32-28(34)24-13-4-11-23-12-5-14-25(27(23)24)29(32)35/h1-6,8-14H,7,15-21H2/b10-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSOLHRIKOMGLNF-UXBLZVDNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)CCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)CCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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